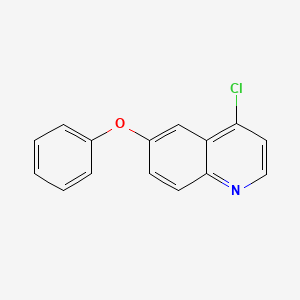
4-Chloro-6-phenoxyquinoline
Übersicht
Beschreibung
4-Chloro-6-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.7 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-phenoxyquinoline consists of a quinoline core with a chlorine atom at the 4-position and a phenoxy group at the 6-position .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Cytotoxic Evaluation : Derivatives of 4-Chloro-6-phenoxyquinoline, specifically those bearing formyl, oxime, and thiosemicarbazone functional groups, have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), SKBR-3 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer) cells. These compounds demonstrate potential as models for antitumor drugs due to their good cytotoxic activity and selectivity towards tumor lines (Kouznetsov et al., 2016).
- Antiproliferative Activity : 6,7-Disubstituted-4-phenoxyquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against five cancer cell lines. The most promising analog showed a significant increase in activity against the H460 cell line, suggesting these compounds' potential in cancer therapy (Tang et al., 2016).
Antimicrobial and Antioxidant Applications
- Antioxidant Activity : A study on the synthesis of a 4-phenoxyquinoline derivative from clove leaf oil showed that, while the synthesized compound did not exhibit strong antioxidant activity, the research contributes to understanding the antioxidant profiles of such derivatives (Lubis et al., 2022).
- Antimicrobial Studies : A novel 4-chloro-8-methoxyquinoline-2(1H)-one has been synthesized and characterized, showing effective antimicrobial activity against various bacterial and fungal strains. This compound has also demonstrated potential as an inhibitor of DNA gyrase and lanosterol 14 α-demethylase, highlighting its relevance in developing new antimicrobial agents (Murugavel et al., 2017).
Zukünftige Richtungen
Research on quinoline derivatives is ongoing, with recent studies focusing on the design and synthesis of novel quinoline derivatives for potential use as antitumor , antimalarial , and c-Met inhibitory agents . These studies suggest that 4-Chloro-6-phenoxyquinoline and similar compounds may have potential applications in medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
4-chloro-6-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTJCMGFQPGDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



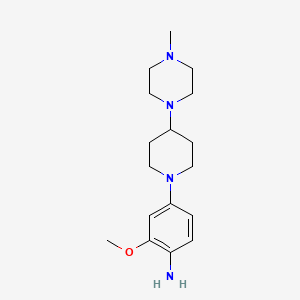
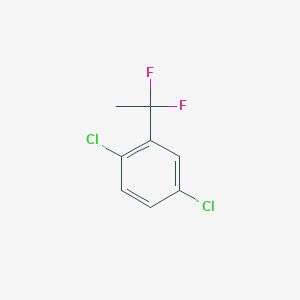
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)
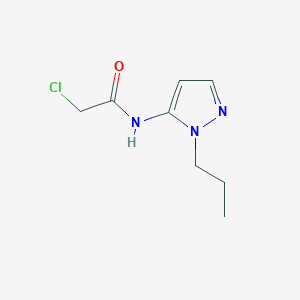

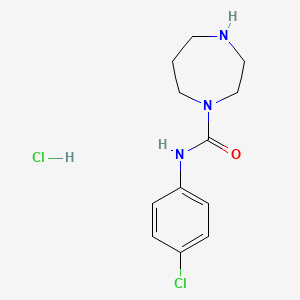
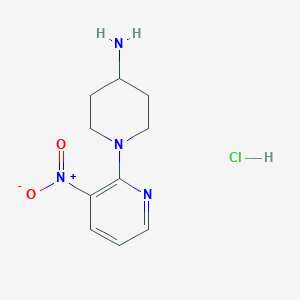
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
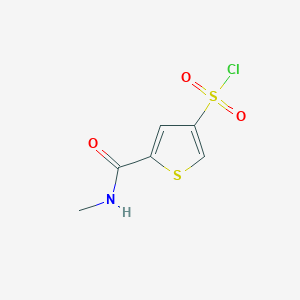
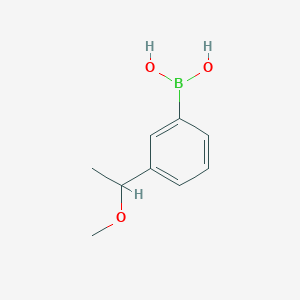
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)